D-Fructose-d-1

Catalog No.
S12872895
CAS No.
M.F
C6H12O6
M. Wt
181.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Fructose-d-1

Product Name

D-Fructose-d-1

IUPAC Name

(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D

InChI Key

BJHIKXHVCXFQLS-WLJULAHPSA-N

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O

D-Fructose-d-1 is a stable isotopic form of D-fructose, a six-carbon monosaccharide classified as a ketohexose. Its molecular formula is C6H12O6C_6H_{12}O_6, and it is commonly known as fruit sugar or levulose. D-Fructose-d-1 specifically refers to the isotopically labeled version where the carbon atom at position 1 has been replaced with its heavier isotope, deuterium. This modification allows for enhanced tracking in metabolic studies and other chemical analyses.

In solution, D-fructose predominantly exists in cyclic forms, primarily as β-D-fructopyranose and α-D-fructofuranose. The presence of a ketone group distinguishes it from other hexoses, such as glucose, which is an aldehyde. D-Fructose-d-1 exhibits high solubility in water and is significantly sweeter than glucose, making it a popular sweetener in various food products .

Typical of monosaccharides:

  • Oxidation: D-Fructose-d-1 can be oxidized to produce 5-hydroxymethylfurfural when treated with acid catalysts. Furthermore, vigorous oxidation with concentrated nitric acid leads to the formation of trihydroxy glutaric acid, meso-tartaric acid, and glycolic acid .
  • Reduction: It can undergo reduction to form sugar alcohols such as sorbitol and mannitol .
  • Maillard Reaction: D-Fructose-d-1 readily participates in the Maillard reaction, contributing to browning and flavor development in cooked foods due to its reactivity with amino acids .
  • Fermentation: Anaerobic fermentation of D-fructose by yeast converts it into ethanol and carbon dioxide, a process utilized in brewing and baking industries .

D-Fructose-d-1 plays a crucial role in biological systems, particularly in energy metabolism. It is metabolized primarily in the liver through a pathway called fructolysis. The enzyme fructokinase phosphorylates D-fructose-d-1 to form fructose 1-phosphate, which is then split by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These intermediates can enter glycolytic pathways or be converted into glucose or glycogen .

Additionally, D-fructose-d-1 has implications in health due to its effects on insulin sensitivity and lipid metabolism. High intake of fructose has been linked to metabolic disorders such as obesity and type 2 diabetes .

D-Fructose-d-1 can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as fructokinase for the phosphorylation of fructose can yield isotopically labeled derivatives.
  • Chemical Synthesis: The Koenigs–Knorr reaction allows for the formation of glycosides from D-fructose-d-1 by reacting it with alcohols under acidic conditions .
  • Non-Enzymatic Glycation: This process involves the reaction of D-fructose-d-1 with amino acids or proteins, leading to advanced glycation end-products that are significant in food chemistry and biological systems .

D-Fructose-d-1 has various applications across different fields:

  • Food Industry: Used as a sweetener due to its high sweetness level compared to sucrose.
  • Pharmaceutical Research: Its isotopic labeling facilitates metabolic tracking studies in drug development and nutritional research.
  • Biochemical Studies: Employed in studies investigating carbohydrate metabolism and enzyme kinetics due to its role as a substrate for various enzymatic reactions .

Research on D-Fructose-d-1 interactions focuses on its metabolic pathways and effects on health. Key studies include:

  • Metabolic Pathways: Investigating how D-fructose-d-1 is processed differently compared to glucose, particularly regarding insulin response and fat accumulation.
  • Binding Studies: Understanding how D-fructose-d-1 interacts with proteins and enzymes involved in metabolism can provide insights into its biological significance.

These studies are critical for developing dietary guidelines and therapeutic strategies for managing metabolic diseases .

D-Fructose-d-1 shares similarities with several other monosaccharides but also exhibits unique properties:

CompoundMolecular FormulaTypeKey Differences
D-GlucoseC6H12O6C_6H_{12}O_6AldohexoseAldehyde group vs. ketone group; less sweet
D-GalactoseC6H12O6C_6H_{12}O_6AldohexoseDifferent stereochemistry; less soluble
D-SorbitolC6H14O6C_6H_{14}O_6Sugar AlcoholReduced form; lower sweetness
SucroseC12H22O11C_{12}H_{22}O_{11}DisaccharideComposed of glucose and fructose; non-reducing

D-Fructose-d-1's unique ketone structure allows it to participate in specific reactions that are not typical for aldohexoses like glucose or galactose. Its sweetness level also makes it distinct among common sugars used in food products .

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

181.06966484 g/mol

Monoisotopic Mass

181.06966484 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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